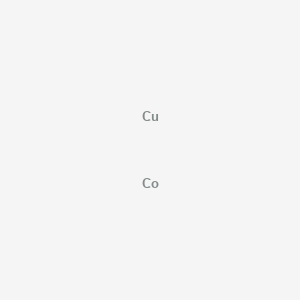

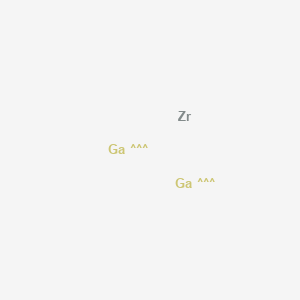

Cobalt;copper

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cobalt and copper are transition metals that are often studied together due to their unique properties and potential applications in various fields. Cobalt is known for its high melting point, magnetic properties, and ability to form stable compounds. Copper, on the other hand, is renowned for its excellent electrical and thermal conductivity. When combined, cobalt and copper can form various compounds that exhibit unique chemical and physical properties, making them valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Hydrothermal Method: : A common method for synthesizing cobalt-copper compounds involves the hydrothermal method. This process typically involves dissolving cobalt and copper salts in water, followed by heating the solution in a sealed container at high temperatures and pressures. The resulting product is then filtered, washed, and dried .

-

Co-precipitation Method: : Another method involves the co-precipitation of cobalt and copper ions from an aqueous solution. This is achieved by adding a precipitating agent, such as sodium hydroxide, to a solution containing cobalt and copper salts. The precipitate is then collected, washed, and calcined to obtain the desired compound .

Industrial Production Methods

-

Electrodeposition: : In industrial settings, cobalt-copper compounds can be produced through electrodeposition. This process involves the reduction of cobalt and copper ions from an electrolyte solution onto a conductive substrate. The resulting deposits are then processed to obtain the desired compound .

-

Solid-State Reaction: : Another industrial method involves the solid-state reaction of cobalt and copper oxides at high temperatures. This process typically requires precise control of temperature and atmosphere to ensure the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Cobalt-copper compounds can undergo oxidation reactions, where the metals are oxidized to higher oxidation states. For example, cobalt can be oxidized from Co(II) to Co(III), and copper can be oxidized from Cu(I) to Cu(II) .

-

Reduction: : These compounds can also undergo reduction reactions, where the metals are reduced to lower oxidation states. For instance, Co(III) can be reduced to Co(II), and Cu(II) can be reduced to Cu(I) .

-

Substitution: : Cobalt-copper compounds can participate in substitution reactions, where ligands or other groups attached to the metals are replaced by different ligands or groups .

Common Reagents and Conditions

-

Oxidizing Agents: : Common oxidizing agents used in reactions with cobalt-copper compounds include hydrogen peroxide, potassium permanganate, and nitric acid .

-

Reducing Agents: : Common reducing agents include sodium borohydride, hydrazine, and ascorbic acid .

Major Products Formed

-

Oxides: : Oxidation reactions often result in the formation of cobalt and copper oxides, such as cobalt(III) oxide and copper(II) oxide .

-

Complexes: : Substitution reactions can lead to the formation of various cobalt-copper complexes with different ligands, such as amines, phosphines, and carboxylates .

Scientific Research Applications

Chemistry

-

Catalysis: : Cobalt-copper compounds are widely used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions .

-

Electrochemistry: : These compounds are also used in electrochemical applications, such as in the development of batteries and supercapacitors .

Biology and Medicine

-

Antimicrobial Agents: : Cobalt-copper compounds have shown promising antimicrobial properties and are being studied for their potential use in treating bacterial infections .

-

Cancer Therapy: : Copper compounds, in particular, have been studied for their ability to induce cell death in cancer cells through various mechanisms, including apoptosis and autophagy .

Industry

Mechanism of Action

The mechanism of action of cobalt-copper compounds varies depending on the specific application. In catalysis, these compounds often function by providing active sites for the adsorption and activation of reactants, facilitating the desired chemical reactions . In biological applications, cobalt and copper ions can interact with cellular components, such as proteins and DNA, leading to various biological effects. For example, copper ions can induce oxidative stress in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

-

Nickel-Copper Compounds: : Similar to cobalt-copper compounds, nickel-copper compounds are also used in catalysis and electrochemical applications. cobalt-copper compounds often exhibit higher catalytic activity and stability .

-

Iron-Copper Compounds: : Iron-copper compounds are another class of similar compounds used in various applications. Compared to cobalt-copper compounds, iron-copper compounds are generally less expensive but may have lower performance in certain applications .

Uniqueness

Cobalt-copper compounds are unique due to their combination of magnetic, catalytic, and electrochemical properties. This makes them highly versatile and valuable in a wide range of scientific and industrial applications .

Properties

CAS No. |

12506-85-3 |

|---|---|

Molecular Formula |

CoCu |

Molecular Weight |

122.48 g/mol |

IUPAC Name |

cobalt;copper |

InChI |

InChI=1S/Co.Cu |

InChI Key |

RYTYSMSQNNBZDP-UHFFFAOYSA-N |

Canonical SMILES |

[Co].[Cu] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)

![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)

![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)

![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)